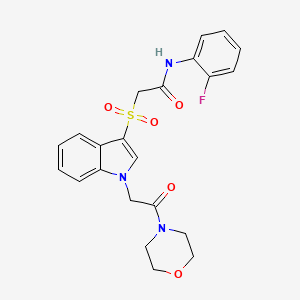
2-(4-(isopropiltio)fenil)-N-((5-fenilisoxazol-3-il)metil)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(isopropylthio)phenyl)-N-((5-phenylisoxazol-3-yl)methyl)acetamide is a complex organic compound that features a combination of phenyl, isoxazole, and acetamide groups
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: Its unique structure could be useful in the design of new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(isopropylthio)phenyl)-N-((5-phenylisoxazol-3-yl)methyl)acetamide typically involves multiple steps:
Formation of the isoxazole ring: This can be achieved through the reaction of appropriate nitrile oxides with alkynes.
Attachment of the phenyl group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Introduction of the isopropylthio group: This step involves the substitution of a suitable leaving group with isopropylthiol.
Formation of the acetamide linkage: This can be done by reacting the intermediate with acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(isopropylthio)phenyl)-N-((5-phenylisoxazol-3-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The isopropylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The phenyl and isoxazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl or isoxazole derivatives.
Mecanismo De Acción
The mechanism of action of 2-(4-(isopropylthio)phenyl)-N-((5-phenylisoxazol-3-yl)methyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The isoxazole ring and phenyl groups could play a role in binding to the target, while the acetamide linkage might influence the compound’s overall stability and solubility.
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-di-tert-butyl-4-(5-phenylisoxazol-3-yl)phenol
- (5-phenylisoxazol-3-yl)methanol
- C-(5-phenyl-isoxazol-3-yl)-methylamine hydrochloride
Uniqueness
2-(4-(isopropylthio)phenyl)-N-((5-phenylisoxazol-3-yl)methyl)acetamide is unique due to the presence of the isopropylthio group, which can impart distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Propiedades
IUPAC Name |
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-15(2)26-19-10-8-16(9-11-19)12-21(24)22-14-18-13-20(25-23-18)17-6-4-3-5-7-17/h3-11,13,15H,12,14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEVNONMEOEQFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NCC2=NOC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[(2-methyl-1H-imidazol-1-yl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2568141.png)


![1-(2-(4-methoxyphenyl)-2-oxoethyl)-3-(2-(thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2568146.png)
![2-[(cyanomethyl)sulfanyl]-3-(3-fluorophenyl)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2568147.png)
![2,6-Dimethyl-4-{[methyl(prop-2-yn-1-yl)amino]methyl}phenol](/img/structure/B2568148.png)
![2-[2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B2568149.png)

![(3Z)-3-(3,4-dimethoxyphenyl)-4-[(4-phenoxyphenyl)amino]but-3-en-2-one](/img/structure/B2568153.png)
![7-Bromo-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2568156.png)
![[2-Amino-2-(3,4-dichlorophenyl)ethyl]dimethylamine](/img/structure/B2568158.png)

![5-bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2568160.png)
![1-[4-(3-Acetylbenzenesulfonyl)piperazin-1-yl]-2-chloroethan-1-one](/img/structure/B2568161.png)
